Cas no 96740-92-0 (2-Fluoro-4-hydroxybenzenemethanol)

2-Fluoro-4-hydroxybenzenemethanol structure
96740-92-0 structure
Nombre del producto:2-Fluoro-4-hydroxybenzenemethanol
Número CAS:96740-92-0
MF:C7H7FO2
Megavatios:142.127685785294
MDL:MFCD06797932
CID:1083522
PubChem ID:53939912

2-Fluoro-4-hydroxybenzenemethanol Propiedades químicas y físicas

Nombre e identificación

    • 3-Fluoro-4-(hydroxymethyl)phenol
    • 2-Fluoro-4-hydroxybenzenemethanol
    • BENZENEMETHANOL,2-FLUORO-4-HYDROXY-
    • 2-fluoro-4-hydroxybenzoic acid methyl ester
    • 2-fluoro-4-hydroxybenzyl alcohol
    • 2-fluoro-4-hyroxybenzoic acid methyl ester
    • methyl 2-fluoro-4-hydroxy-benzoate
    • IXBHZARBEOBOTB-UHFFFAOYSA-N
    • Benzenemethanol, 2-fluoro-4-hydroxy-
    • ST24042162
    • Y4866
    • 2-Fluoro-4-hydroxybenzenemethanol (ACI)
    • MFCD06797932
    • 96740-92-0
    • AKOS006286505
    • DA-40007
    • CS-0097973
    • SCHEMBL2898583
    • AS-33255
    • J-512472
    • MDL: MFCD06797932
    • Renchi: 1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2
    • Clave inchi: IXBHZARBEOBOTB-UHFFFAOYSA-N
    • Sonrisas: FC1C(CO)=CC=C(O)C=1

Atributos calculados

  • Calidad precisa: 142.04300
  • Masa isotópica única: 142.04300762g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 108
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 40.5
  • Xlogp3: 0.8

Propiedades experimentales

  • PSA: 40.46000
  • Logp: 1.02360

2-Fluoro-4-hydroxybenzenemethanol Información de Seguridad

2-Fluoro-4-hydroxybenzenemethanol Datos Aduaneros

  • Código HS:2908199090
  • Datos Aduaneros:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2-Fluoro-4-hydroxybenzenemethanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FA839-200mg
2-Fluoro-4-hydroxybenzenemethanol
96740-92-0 95+%
200mg
245.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168613-100mg
3-Fluoro-4-(hydroxymethyl)phenol
96740-92-0 97%
100mg
¥115.00 2024-04-23
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB27902-25g
2-Fluoro-4-hydroxybenzenemethanol
96740-92-0 97%
25g
9079.00 2021-07-09
Chemenu
CM256022-1g
3-Fluoro-4-(hydroxymethyl)phenol
96740-92-0 95%
1g
$102 2022-06-09
Alichem
A014001379-250mg
2-Fluoro-4-hydroxybenzyl alcohol
96740-92-0 97%
250mg
$504.00 2023-08-31
Alichem
A014001379-500mg
2-Fluoro-4-hydroxybenzyl alcohol
96740-92-0 97%
500mg
$839.45 2023-08-31
Ambeed
A142638-5g
3-Fluoro-4-(hydroxymethyl)phenol
96740-92-0 95%
5g
$299.0 2025-02-26
TRC
F591860-10g
2-Fluoro-4-hydroxybenzenemethanol
96740-92-0
10g
$ 1590.00 2022-06-04
Chemenu
CM256022-1g
3-Fluoro-4-(hydroxymethyl)phenol
96740-92-0 95%
1g
$102 2021-06-16
abcr
AB515142-5 g
3-Fluoro-4-(hydroxymethyl)phenol, 95%; .
96740-92-0 95%
5g
€496.10 2023-04-18

2-Fluoro-4-hydroxybenzenemethanol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  45 min, rt
1.2 Reagents: Ethyl acetate ,  Hydrochloric acid ,  Water
Referencia
Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate
Woo, L. W. Lawrence; Wood, Paul M.; Bubert, Christian; Thomas, Mark P.; Purohit, Atul; et al, ChemMedChem, 2013, 8(5), 779-799

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; > 3 h, rt
Referencia
Substituted piperidine derivatives as a GPR119 agonist useful in treatment of metabolism related diseases and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, rt
Referencia
Circumventing Seizure Activity in a Series of G Protein Coupled Receptor 119 (GPR119) Agonists
Scott, James S.; Bowker, Suzanne S.; Brocklehurst, Katy J.; Brown, Hayley S.; Clarke, David S.; et al, Journal of Medicinal Chemistry, 2014, 57(21), 8984-8998

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  0 °C
Referencia
Piperidine compound containing 1-oxido-thiazole moiety as GPR119 agonist and preparation method thereof
, Korea, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Methanol
Referencia
Compounds directed against pilus biogenesis and activity in pathogenic bacteria; methods and compositions for synthesis
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; > 3 h, rt
Referencia
Preparation of substituted piperidine derivatives as GPR119 agonists
, Korea, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran
1.2 Solvents: Methanol
Referencia
Preparation of Fluorinated Linkers: Use of 19F NMR Spectroscopy to Establish Conditions for Solid-Phase Synthesis of Pilicide Libraries
Svensson, Anette; Fex, Tomas; Kihlberg, Jan, Journal of Combinatorial Chemistry, 2000, 2(6), 736-748

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C → rt; 3 h, rt
Referencia
Piperazine derivative as GPR119 activator and method for the preparation thereof
, Korea, , ,

Métodos de producción 9

Condiciones de reacción
Referencia
Fluorinated linkers for monitoring solid-phase synthesis using gel-phase 19F NMR spectroscopy
Svensson, Anette; Bergquist, Karl-Erik; Fex, Tomas; Kihlberg, Jan, Tetrahedron Letters, 1998, 39(39), 7193-7196

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  10 min, rt
Referencia
Electronically modified polymer-supported cinchona phase-transfer catalysts for asymmetric synthesis of α-alkyl-α-amino acid derivatives
Shi, Qinghua; Lee, Yeon-Ju; Song, Hongrui; Cheng, Maosheng; Jew, Sang-sup; et al, Chemistry Letters, 2008, 37(4), 436-437

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  1 h, 60 °C
1.2 Solvents: Water ;  60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Preparation of piperazines for treating disorders associated with the 5-HT2 receptor
, World Intellectual Property Organization, , ,

2-Fluoro-4-hydroxybenzenemethanol Raw materials

2-Fluoro-4-hydroxybenzenemethanol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96740-92-0)2-Fluoro-4-hydroxybenzenemethanol
A858672
Pureza:99%
Cantidad:5g
Precio ($):283.0